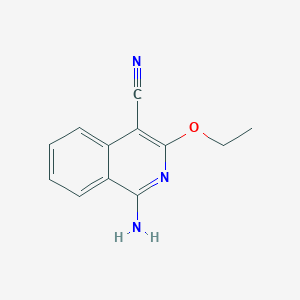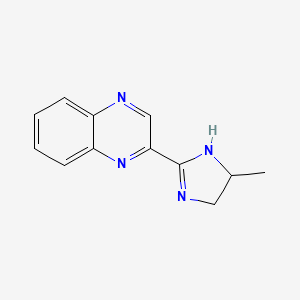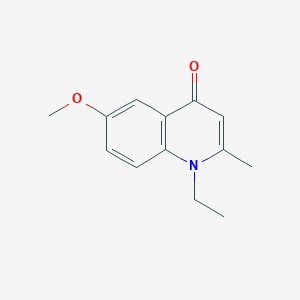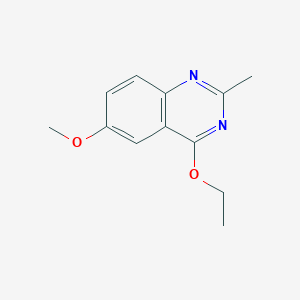![molecular formula C9H16O4Si B11888813 4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione CAS No. 81943-18-2](/img/structure/B11888813.png)
4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione is an organic compound that belongs to the class of oxane derivatives It is characterized by the presence of a trimethylsilyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione typically involves the reaction of 4-methyl-2,6-dioxooxane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Trimethylsilyl)oxy]oxane-4-carbonitrile
- Trimethylsilyl 4-methyl-2-[(trimethylsilyl)oxy]benzoate
- 4-(Methoxycarbonyl)phenol, TMS derivative
Uniqueness
4-Methyl-4-[(trimethylsilyl)oxy]oxane-2,6-dione is unique due to its specific structural features, including the presence of both a trimethylsilyl group and an oxane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
81943-18-2 |
|---|---|
Formule moléculaire |
C9H16O4Si |
Poids moléculaire |
216.31 g/mol |
Nom IUPAC |
4-methyl-4-trimethylsilyloxyoxane-2,6-dione |
InChI |
InChI=1S/C9H16O4Si/c1-9(13-14(2,3)4)5-7(10)12-8(11)6-9/h5-6H2,1-4H3 |
Clé InChI |
DHCOOQLDQHGHFV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)OC(=O)C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



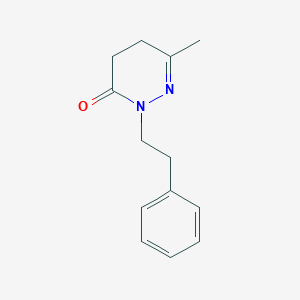

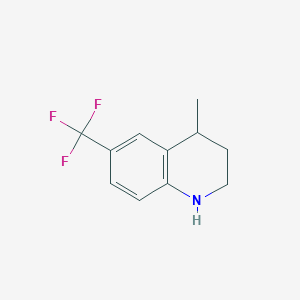
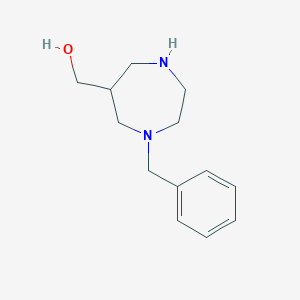
![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)
